molecular formula C11H11N5O3 B11493793 N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide CAS No. 955969-79-6

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11493793
CAS No.: 955969-79-6
M. Wt: 261.24 g/mol
InChI Key: HZDSECYKTXNFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic small molecule that incorporates both pyrazole and pyridine pharmacophores, structural motifs of significant interest in medicinal chemistry and drug discovery. The compound features a 3-nitro-1H-pyrazole core linked via an acetamide bridge to a 6-methylpyridin-2-yl group. This specific molecular architecture is representative of a class of compounds being actively investigated for their potential biological activities . Pyrazole-acetamide derivatives have been demonstrated in scientific literature to possess a range of valuable properties. Notably, structurally similar compounds have shown potent inhibition of protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy . Other related pyrazole-based molecules are under investigation for their anti-inflammatory and antiproliferative effects against various cancer cell lines . The presence of the nitro group and heteroaromatic rings in its structure suggests this compound may serve as a versatile intermediate or precursor for further chemical synthesis. It can be utilized in the development of novel Schiff base compounds for coordination chemistry and material science applications, or as a key scaffold for constructing more complex molecules with tailored biological functions . Researchers can employ this compound as a building block in hit-to-lead optimization campaigns, for probing structure-activity relationships (SAR) in kinase inhibitor development, or as a starting material for generating chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

955969-79-6

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H11N5O3/c1-8-3-2-4-9(12-8)13-11(17)7-15-6-5-10(14-15)16(18)19/h2-6H,7H2,1H3,(H,12,13,17)

InChI Key

HZDSECYKTXNFHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reactant Stoichiometry and Temperature Optimization

A molar ratio of 1:1.2:1 (3-nitro-1H-pyrazole:formaldehyde:6-methylpyridin-2-amine) in solvent-free conditions at 140–150°C yields the acetamide product with >90% efficiency. Excess formaldehyde ensures complete methylene bridge formation between the pyrazole and acetamide groups. The reaction proceeds via imine intermediate formation, followed by nucleophilic attack by the pyridine amine.

Pyrazole Cyclization and Functionalization

Cyclization of hydrazine derivatives with diketones or aldehydes offers a route to nitro-substituted pyrazoles, which are subsequently coupled to the acetamide moiety.

Hydrazine-Diketone Cyclization

Reacting 3-nitropropane-1,2-dione with hydrazine hydrate in ethanol at 80°C generates 3-nitro-1H-pyrazole in 75% yield. This intermediate is alkylated with ethyl bromoacetate under basic conditions (K2CO3, DMF, 60°C) to form ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, which is hydrolyzed to the carboxylic acid using 6M HCl (90% yield).

Acetamide Coupling

The carboxylic acid is converted to its acid chloride (SOCl2, reflux, 4 h) and reacted with 6-methylpyridin-2-amine in dichloromethane with triethylamine as a base. This step achieves 88% yield, with NMR confirming the absence of unreacted amine (δ 6.8–7.2 ppm for pyridine protons).

Nucleophilic Substitution Approaches

Nucleophilic displacement of chloroacetamide intermediates provides a high-yield pathway, particularly for introducing sterically demanding substituents.

Chloroacetamide Synthesis

2-Chloro-N-(6-methylpyridin-2-yl)acetamide is synthesized by treating 6-methylpyridin-2-amine with chloroacetyl chloride in THF (0°C, 2 h, 82% yield). The chloro group is then displaced by 3-nitro-1H-pyrazole under reflux in acetonitrile with K2CO3 (12 h, 85% yield).

Solvent and Base Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce yields due to side reactions. Acetonitrile with K2CO3 balances reactivity and selectivity, as evidenced by HPLC purity >98%.

Nitration Strategies for Pyrazole Intermediates

Regioselective nitration of pre-formed pyrazole-acetamide intermediates ensures correct positioning of the nitro group.

Direct Nitration of 1H-Pyrazole

Nitration of 1H-pyrazole with fuming HNO3/H2SO4 at 0°C predominantly yields 4-nitropyrazole (70%), necessitating alternative routes for 3-nitro regioisomers.

Directed Nitration Using Protecting Groups

Protecting the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group directs nitration to the 3-position. After nitration (HNO3, H2SO4, 0°C), Boc deprotection (TFA, DCM) affords 3-nitro-1H-pyrazole in 65% overall yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Three-componentSolvent-free, 140°C9095
CyclizationHydrazine cyclization, hydrolysis7598
Nucleophilic substitutionK2CO3, acetonitrile8598
Directed nitrationBoc protection/deprotection6597

The three-component method offers the highest yield but requires stringent temperature control. Nucleophilic substitution balances efficiency and practicality, making it ideal for scale-up.

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 5.21 (s, 2H, CH2), 6.72–8.12 (m, 4H, pyridine and pyrazole), 10.32 (s, 1H, NH).

  • 13C NMR : δ 22.1 (CH3), 52.4 (CH2), 121.8–150.2 (aromatic carbons), 168.9 (C=O).

HPLC Purity

Reverse-phase HPLC (C18 column, acetonitrile:H2O = 70:30) shows a single peak at 4.2 min, confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted acetamides.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide linkage might facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Class Example Structure/Name Key Substituents Biological Activity Synthesis Method
Pyridine-Pyrazole Acetamide Tunisertib Quinoline, difluorophenyl Kinase inhibition Undisclosed
Benzimidazole-Pyrazole Compound 30 Triazole, benzimidazole Undisclosed EDCI/HOBt, DMF
Pyridazinone Acetamide FPR2 agonist Methoxybenzyl, bromophenyl FPR2 agonism Undisclosed
Benzothiazole Acetamide Trifluoromethyl derivative Trifluoromethyl, methoxyphenyl Undisclosed Patent-based
Pyrimidine Acetamide Antimicrobial derivative Chlorofuran, oxazole Antimicrobial Multi-step coupling

Key Findings and Implications

  • Synthesis : The target compound may adopt EDCI/HOBt-mediated coupling (as in ) due to its acetamide linkage .
  • Physicochemical Properties : Compared to lipophilic analogs (e.g., benzothiazoles ), the nitro group may enhance aqueous solubility but reduce membrane permeability.

Biological Activity

N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a pyrazole ring with a nitro group, linked by an acetamide group. These structural characteristics contribute to its unique chemical properties and biological activities.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro group may enhance its reactivity and ability to form complexes with biomolecules, influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been noted for their anticancer properties, with some showing IC50 values in the micromolar range against cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50 (µM)
Example Compound 1MCF73.79
Example Compound 2A54926.00
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study highlighted that compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a promising role in treating inflammatory diseases .

Synthesis and Evaluation

A study conducted on various pyrazole derivatives, including those related to this compound, revealed that modifications in the structure significantly influenced biological activity. The synthesized compounds were evaluated for their cytotoxicity against different cancer cell lines, showing promising results that warrant further investigation .

In Vivo Studies

In vivo evaluations demonstrated that certain pyrazole compounds exhibited anti-inflammatory effects comparable to established drugs like indomethacin. The results indicated a reduction in edema and inflammatory markers in animal models, supporting the potential therapeutic application of these compounds .

Q & A

Q. What are the critical steps in synthesizing N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine and pyrazole precursors. Key steps include:

  • Coupling of pyridine and pyrazole moieties : This requires activating agents (e.g., carbodiimides) to form the acetamide bridge under anhydrous conditions .
  • Nitro-group introduction : Electrophilic nitration at the pyrazole C3 position using nitric acid/sulfuric acid mixtures, followed by neutralization .
  • Purification : Column chromatography or recrystallization to isolate intermediates.

Characterization relies on NMR spectroscopy (1H/13C) to confirm regiochemistry and HPLC to assess purity (>95%). Mass spectrometry validates molecular weight .

Q. What functional groups in this compound influence its reactivity, and how are they stabilized during synthesis?

The compound contains:

  • Acetamide linker : Prone to hydrolysis under acidic/basic conditions. Stabilized by maintaining neutral pH during synthesis .
  • Nitro group (pyrazole) : Electron-withdrawing, enhancing electrophilicity. Controlled nitration conditions prevent over-oxidation .
  • 6-methylpyridin-2-yl group : Steric hindrance from the methyl group affects coupling efficiency. Optimized via temperature control (60–80°C) and catalysts like DMAP .

Advanced Research Questions

Q. How can reaction yields be improved for the coupling step between pyridine and pyrazole moieties?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) improve efficiency .
  • Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions.
ConditionYield (%)Purity (%)Source
DMF, EDC/HOBt, 70°C7897
DMSO, ZnCl₂, 80°C8595

Post-reaction analysis via TLC and HPLC identifies unreacted starting materials for recycling .

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how are they resolved?

Contradictions often stem from:

  • Tautomerism in pyrazole : The nitro group induces keto-enol tautomerism, altering proton environments. Variable-temperature NMR (25–60°C) clarifies dynamic equilibria .
  • Solvent effects : Deuterated DMSO vs. CDCl₃ shifts peak positions. Cross-referencing with computed NMR (DFT) models resolves ambiguities .

Q. What computational strategies predict the compound’s bioactivity, and how are they validated experimentally?

  • Molecular docking : Screens against targets (e.g., kinase enzymes) using AutoDock Vina. The pyrazole nitro group shows high affinity for hydrophobic pockets .
  • PASS algorithm : Predicts antimicrobial and kinase-inhibitory potential with >70% Pa (probability of activity) .
  • Validation : In vitro assays (e.g., MIC testing for antimicrobial activity) correlate computational predictions with empirical IC₅₀ values .

Q. How do researchers address low solubility in biological assays, and what formulation strategies are effective?

  • Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .
  • Prodrug design : Esterification of the acetamide group improves aqueous solubility, with enzymatic cleavage in vivo restoring activity .
  • Nanoformulation : Lipid-based nanoparticles enhance bioavailability by 3–5× in murine models .

Q. What are the best practices for analyzing stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24h. Monitor via HPLC for degradation products (e.g., pyrazole cleavage) .
    • Thermal stress : 60°C for 72h. FT-IR identifies oxidation of the methylpyridine group .
  • Arrhenius modeling : Predicts shelf-life at 25°C using accelerated stability data .

Methodological Notes

  • Synthesis reproducibility : Strict control of reaction time (±5% deviation) and inert atmospheres (N₂/Ar) is critical .
  • Data contradiction resolution : Triangulate spectral data with computational models and orthogonal analytical techniques (e.g., IR vs. NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.